5-([1,1'-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole
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Overview
Description
5-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole is a complex organic compound that features a biphenyl group and a chlorophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-biphenylcarboxylic acid with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl or chlorophenyl rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: An aromatic hydrocarbon used in heat-transfer fluids and as a precursor in organic synthesis.
Chlorobenzene: A simple aromatic compound used as a solvent and in the production of other chemicals.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)-1,3-oxazole is unique due to its combination of biphenyl and chlorophenyl groups attached to an oxazole ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
83959-75-5 |
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Molecular Formula |
C21H14ClNO |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14ClNO/c22-19-8-4-7-18(13-19)21-23-14-20(24-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H |
InChI Key |
HEJDIVJVLMHRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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